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molecular formula C13H14FNO B8537638 5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one

5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No. B8537638
M. Wt: 219.25 g/mol
InChI Key: KEDXQEPUPSNRKA-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a stirred solution of ethyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate (188 mg, 0.645 mmol) in HCl (19.61 μL, 0.645 mmol) was heated at 100° C. over night. The reaction mixture was concentrated to dryness without any further purification to give the title compound (160 mg, 97% yield). MS calculated for C13H15FNO 220.3. found (ESI) m/z 220.0 (M+H)+, retention time 0.51 min.
Name
ethyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
19.61 μL
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[C:6]1([CH2:11][CH2:10][N:9](C(OCC)=O)[CH2:8][CH2:7]1)[CH2:5]2.Cl>>[F:1][C:2]1[CH:3]=[C:4]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[C:6]1([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)[CH2:5]2

Inputs

Step One
Name
ethyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate
Quantity
188 mg
Type
reactant
Smiles
FC=1C=C2CC3(CCN(CC3)C(=O)OCC)C(C2=CC1)=O
Name
Quantity
19.61 μL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness without any further purification

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CC3(CCNCC3)C(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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